![molecular formula C23H20N4O B2791580 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2034473-15-7](/img/structure/B2791580.png)
1-([2,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([2,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BIPN or BIPN-9, and it has been found to have a range of biochemical and physiological effects that make it useful in a variety of research settings. In
Mécanisme D'action
The mechanism of action of BIPN-9 is not fully understood, but it is believed to involve the formation of a complex between the compound and the target molecule. In the case of copper ions, BIPN-9 forms a complex with the copper ion that causes a change in fluorescence intensity. This change in fluorescence can be used to detect the presence of copper ions in a sample.
Biochemical and Physiological Effects:
BIPN-9 has been found to have a range of biochemical and physiological effects that make it useful in a variety of research settings. In addition to its use as a fluorescent probe for the detection of metal ions, BIPN-9 has also been found to have antibacterial properties. It has been shown to be effective against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus.
Avantages Et Limitations Des Expériences En Laboratoire
BIPN-9 has several advantages for use in lab experiments. It is easy to synthesize and purify, and it is highly selective for copper ions. However, there are also some limitations to its use. BIPN-9 is not very water-soluble, which can make it difficult to use in biological samples. Additionally, its fluorescence can be affected by pH changes, which can make it less reliable in some experimental settings.
Orientations Futures
There are several future directions for research involving BIPN-9. One area of interest is the development of new fluorescent probes based on the structure of BIPN-9. Researchers are also exploring the use of BIPN-9 in other areas of scientific research, such as the detection of other metal ions and the development of new antibacterial agents. Additionally, there is ongoing research into the mechanism of action of BIPN-9, which could lead to a better understanding of its potential applications.
Méthodes De Synthèse
The synthesis of BIPN-9 involves a multistep process that begins with the reaction of 2,3'-bipyridine with paraformaldehyde to form 2,3'-bipyridine-5-carbaldehyde. This intermediate is then reacted with naphthalene-1-methanamine to form 1-([2,3'-bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
BIPN-9 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of BIPN-9 as a fluorescent probe for the detection of metal ions. BIPN-9 has been found to be highly selective for copper ions, and it has been used to detect copper ions in biological samples such as blood and urine.
Propriétés
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(6-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c28-23(27-16-19-7-3-6-18-5-1-2-9-21(18)19)26-14-17-10-11-22(25-13-17)20-8-4-12-24-15-20/h1-13,15H,14,16H2,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFKRQYCNKUZCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2791497.png)
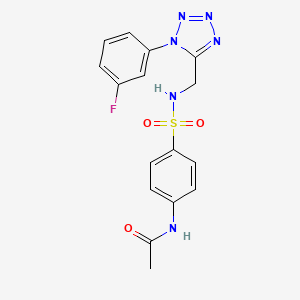
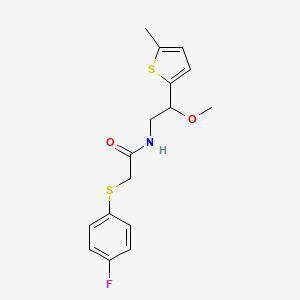

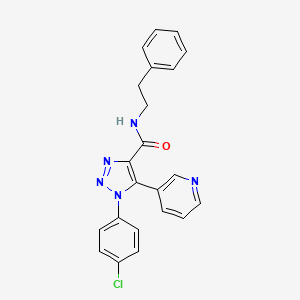

![3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-1,2-oxazole](/img/structure/B2791504.png)
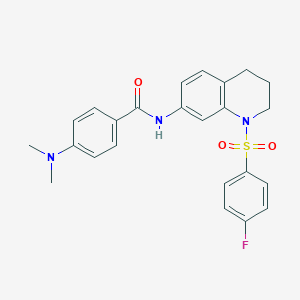

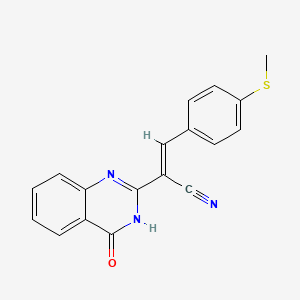

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2791513.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2791518.png)
![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-methoxybenzoate](/img/structure/B2791519.png)